![molecular formula C25H18N2O3S3 B491575 (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide CAS No. 518322-27-5](/img/structure/B491575.png)
(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions of 3-formylchromones and 2-aminobenzothiazoles . In a general procedure, these compounds are refluxed in ethanol with PTSA . The reaction forms corresponding imines, while 1° and 2°-alcohols form the corresponding 2-alkoxy-3-enamines with selectivity for the Z-isomer .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve the formation of imines and enamines . The reactions are solvent-dependent, with 2-propanol as the solvent leading to the formation of corresponding imines .
Scientific Research Applications
Antidiabetic Research
Compounds with benzo[d]thiazol-2-ylthio moiety have been evaluated for their potential as protein tyrosine phosphatase 1B (PTP1B) inhibitors with therapeutic potential for Type II diabetes .
Antimicrobial Activity
The thiazole ring is a common feature in many biologically active compounds with antimicrobial properties .
Antiretroviral Therapy
Thiazoles are found in potent antiretroviral drugs like Ritonavir .
Antifungal Applications
Compounds such as Abafungin with a thiazole ring have antifungal activity .
Antineoplastic Agents
Thiazole derivatives like Bleomycine and Tiazofurin are used in cancer therapy .
Antioxidant Properties
Research on thiazole derivatives has shown potential antioxidant effects .
Material Science
Benzo[d]thiazol-2-ylthio compounds have been used in herbicides, thermo-plastic polymers, flavoring and odor agents .
Quorum Sensing Inhibition
Discovery of novel compounds that inhibit quorum sensing pathways without being antibiotics is an emerging field where these compounds could play a role .
Future Directions
The future directions for this compound could involve further studies to understand its potential applications, particularly in the context of its inhibitory activity against PTP1B . More research is also needed to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the enzyme . This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B leads to enhanced insulin and leptin signaling. This results in improved glucose uptake by cells and decreased blood glucose levels . The downstream effects include better regulation of glucose homeostasis and potential therapeutic effects for Type II diabetes .
Pharmacokinetics
The compound has shown good anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats , suggesting it has sufficient bioavailability to exert its therapeutic effects.
Result of Action
The compound displays good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also exhibits good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling and lower blood glucose levels.
properties
IUPAC Name |
(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S3/c1-15-11-12-16(2)23(13-15)33(29,30)27-20-14-22(24(28)18-8-4-3-7-17(18)20)32-25-26-19-9-5-6-10-21(19)31-25/h3-14H,1-2H3/b27-20- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQUIGBIWZBWBZ-OOAXWGSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide |
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